molecular formula C14H14N2O4S B13776671 Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- CAS No. 68214-75-5

Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-

Cat. No.: B13776671
CAS No.: 68214-75-5
M. Wt: 306.34 g/mol
InChI Key: XWVZYCCHMHNKOM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- is a complex organic compound with a unique structure that includes both an amino group and a sulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- typically involves the reaction of 2-amino-5-methylbenzoic acid with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

Scientific Research Applications

Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The amino group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

CAS No.

68214-75-5

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-[(5-amino-2-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H14N2O4S/c1-9-6-7-10(15)8-13(9)21(19,20)16-12-5-3-2-4-11(12)14(17)18/h2-8,16H,15H2,1H3,(H,17,18)

InChI Key

XWVZYCCHMHNKOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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